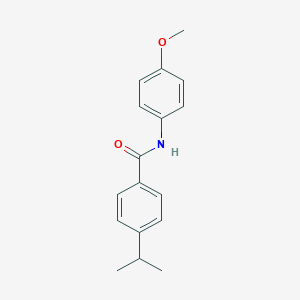
4-isopropyl-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(4-methoxyphenyl)benzamide, also known as IMPB, is a chemical compound that belongs to the family of benzamides. It is a white crystalline solid that has a molecular weight of 277.36 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-isopropyl-N-(4-methoxyphenyl)benzamide can reduce inflammation and pain. 4-isopropyl-N-(4-methoxyphenyl)benzamide has also been shown to modulate the activity of certain receptors such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
4-isopropyl-N-(4-methoxyphenyl)benzamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. 4-isopropyl-N-(4-methoxyphenyl)benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropyl-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations associated with the use of 4-isopropyl-N-(4-methoxyphenyl)benzamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-isopropyl-N-(4-methoxyphenyl)benzamide. One area of interest is the development of novel analogs that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 4-isopropyl-N-(4-methoxyphenyl)benzamide. Further studies are needed to fully understand how this compound exerts its effects. Additionally, there is a need for more in vivo studies to investigate the efficacy and safety of 4-isopropyl-N-(4-methoxyphenyl)benzamide in animal models. Finally, the potential use of 4-isopropyl-N-(4-methoxyphenyl)benzamide in combination therapy for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Several studies have reported that 4-isopropyl-N-(4-methoxyphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)13-4-6-14(7-5-13)17(19)18-15-8-10-16(20-3)11-9-15/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
YZYBPVFKQDLHBG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)








![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)